PROPYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE
Overview
Description
PROPYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE: is an organic compound with the molecular formula C19H21NO5 . It is known for its unique chemical structure, which includes a propyl ester group, a methoxyphenoxy group, and an acetamido group attached to a benzoate core . This compound is utilized in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Acetamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acetamido intermediate.
Esterification: The acetamido intermediate is then esterified with propanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
PROPYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the acetamido group can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- PROPYL 4-[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOATE
- ETHYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE
- METHYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE
Uniqueness
PROPYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific propyl ester group, which imparts distinct physicochemical properties compared to its ethyl and methyl analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
propyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-12-24-19(22)14-4-6-15(7-5-14)20-18(21)13-25-17-10-8-16(23-2)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDQORURFXLEKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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